PROTAC Linker 3

描述

属性

分子式 |

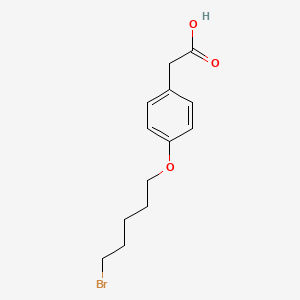

C13H17BrO3 |

|---|---|

分子量 |

301.18 g/mol |

IUPAC 名称 |

2-[4-(5-bromopentoxy)phenyl]acetic acid |

InChI |

InChI=1S/C13H17BrO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |

InChI 键 |

JSZVLKADKPMUBU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CC(=O)O)OCCCCCBr |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Linker 3 involves several steps, including the preparation of the individual ligands and the linker, followed by their conjugation. The synthetic routes typically involve:

Preparation of Ligands: The ligands for the protein of interest and the E3 ubiquitin ligase are synthesized separately using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

化学反应分析

Types of Reactions

PROTAC Linker 3 can undergo various chemical reactions, including:

Oxidation: The linker may be susceptible to oxidation under certain conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can be used to modify the linker, such as reducing disulfide bonds to thiols.

Substitution: The linker can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Dithiothreitol, sodium borohydride.

Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the linker. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols .

科学研究应用

PROTAC Linker 3 has a wide range of scientific research applications, including:

Chemistry: Used in the design and synthesis of novel PROTAC molecules for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.

Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Industry: Utilized in the development of new drug candidates and in high-throughput screening assays for drug discovery

作用机制

PROTAC Linker 3 functions by facilitating the formation of a ternary complex between the protein of interest, the PROTAC molecule, and the E3 ubiquitin ligase. This complex brings the target protein in close proximity to the E3 ligase, which catalyzes the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to the selective degradation of the target protein .

相似化合物的比较

PEG vs. Pyrazine Linkers

- PROTAC 3 (Four-PEG Linker) : Exhibits a 4-fold slower off-rate compared to PROTAC 4 but achieves only modest BTK degradation (DC50 ~2-fold lower than PROTAC 4). Its flexibility allows multiple conformational states, as shown by crystallography, which may reduce ubiquitylation efficiency .

- PROTAC 4 (Pyrazine Linker) : Replacing PEG with a rigid pyrazine linker increases ternary complex rigidity and cooperativity by 20-fold. However, this rigidity paradoxically reduces degradation potency, highlighting the balance required between stability and dynamic adaptability .

Table 1: PEG vs. Pyrazine Linker Performance

| Linker Type | Off-rate (koff) | Cooperativity | BTK DC50 | Ternary Complex Flexibility |

|---|---|---|---|---|

| Four-PEG | 0.25 s<sup>-1</sup> | 1x | 100 nM | High (3 conformations) |

| Pyrazine | 0.06 s<sup>-1</sup> | 20x | 200 nM | Low (1 conformation) |

PEG vs. Alkyl Linkers

- PEG Linkers: Commonly used for solubility and flexibility. The alkyl linker enabled closer protein proximity, enhancing electrostatic interactions (e.g., Lys259-Asp92 salt bridge) critical for degradation .

- Alkyl Linkers : Improve ternary complex lifetime but may reduce solubility. For example, ARV-471 employs a piperazine-based alkyl linker, balancing rigidity and pharmacokinetics .

Linker Length Optimization

- Ethylene Glycol Units : In FAK-targeting PROTACs, diethylene glycol linkers outperformed triethylene glycol, demonstrating that shorter linkers enhance ternary complex formation .

- PEG Length in TNBC PROTACs : Tetraethylene glycol (four units) achieved IC50 = 0.77 μM in MDA-MB-231 cells, outperforming di-/triethylene glycol variants. Optimal length ensures proper distance between E3 ligase and target protein .

Table 2: Impact of PEG Length on Degradation Efficiency

| PEG Units | Target Protein | IC50/DC50 | Reference |

|---|---|---|---|

| 2 (Di) | FAK | 10 nM | |

| 4 (Tetra) | BTK | 1.29 nM | |

| 4 (Tetra) | CDK (TNBC) | 0.77 μM |

Rigid vs. Flexible Linkers

- Rigid Linkers : Compound 115 (BTK PROTAC) uses a rigid linker to stabilize ternary complexes, achieving DC50 = 3.18 nM. Rigidity enhances protein-protein interaction (PPI) surface area and reduces entropic penalty .

- Flexible PEG Linkers: While improving solubility, excessive flexibility may reduce degradation specificity. For example, PROTAC 3’s four-PEG linker allows non-productive conformations, lowering ubiquitylation rates .

Computational Design Advancements

Traditional trial-and-error linker optimization is being supplanted by computational tools like Rosetta, which models ternary complex dynamics. For instance, Rosetta accurately predicted PROTAC2’s superiority over PROTAC1 by simulating linker-induced PPIs .

常见问题

Q. What factors influence the design of PROTAC Linker 3 in optimizing ternary complex formation?

The linker’s length , chemical composition (e.g., PEG, alkyl chains, triazoles), hydrophilicity , and rigidity are critical. Longer linkers may improve ternary complex stability by allowing proper spatial alignment between the POI and E3 ligase, while overly rigid linkers might restrict conformational flexibility. Systematic SAR studies often start with longer linkers and incrementally shorten them to identify the minimal effective length. Hydrophilic moieties like PEG enhance solubility, whereas rigid components (e.g., piperidine) improve ternary complex orientation .

Q. How does linker length affect this compound’s target selectivity and degradation efficiency?

Linker length directly impacts ternary complex geometry. For example:

- A 3-atom increase in a lapatinib-based PROTAC shifted selectivity from EGFR/HER2 dual inhibition to EGFR-specific degradation .

- Short PEG linkers (8 atoms) optimize CRBN degradation in homo-PROTACs, while longer linkers (16 atoms) enhance ERα degradation . Experimental protocols involve iterative truncation or elongation of linkers followed by cellular degradation assays and SPR/BLI binding kinetics analysis .

Q. Which methodologies are recommended for empirical optimization of this compound attachment sites?

Attachment sites are selected based on solvent-exposed regions of the POI and E3 ligase ligands. For example:

- Estradiol-derived PROTACs showed superior ERα degradation when linked at the C7 position versus C16 .

- VHL ligand attachment sites influence isoform selectivity in p38 MAPK degradation . Techniques include X-ray crystallography of ligand-binding domains, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and alanine scanning to identify non-critical binding residues .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on this compound’s optimal length and composition?

Conflicting observations (e.g., variable degradation efficiency for similar linkers) arise from target-specific ternary complex dynamics. Solutions include:

- Molecular dynamics (MD) simulations to model linker flexibility and ternary complex stability .

- Docking-based scoring to prioritize linkers that maintain POI-E3 ligase proximity (e.g., using Schrödinger’s MacroModel or PROTAC-INVENT protocols) .

- Machine learning (ML) models like DeLinker to predict linker geometries that retain warhead binding modes .

Q. What strategies address this compound’s metabolic instability without compromising degradation activity?

- Hybrid linkers : Combine PEG (hydrophilic) with alkyl chains (metabolically stable) to balance solubility and stability .

- Cyclization : Macrocyclic linkers reduce oxidative metabolism while maintaining ternary complex geometry (e.g., cyclized PEG in BRD4 degraders) .

- Click chemistry : In-cell assembly of CLIPTACs minimizes systemic exposure and degradation by hepatic enzymes .

Q. How do photo-switchable linkers (e.g., azobenzene) enable spatiotemporal control of this compound activity?

Azobenzene-based linkers undergo cis-to-trans isomerization under specific wavelengths (e.g., 390 nm activation, 525 nm inactivation). This allows:

- Light-dependent degradation of ABL/BCR-ABL in leukemia models .

- Reduced off-target effects by limiting degradation to irradiated tissues . Validation requires UV-Vis spectroscopy to confirm isomerization and live-cell imaging to monitor real-time degradation .

Q. What experimental frameworks validate this compound’s role in ternary complex cooperativity?

- Cryo-EM or X-ray crystallography to resolve ternary complex structures (e.g., BRD4-VHL-PROTAC interactions) .

- NanoBRET or AlphaScreen assays to quantify POI-E3 ligase proximity enhancement by linkers .

- Isothermal titration calorimetry (ITC) to measure binding entropy changes induced by linker rigidity/flexibility .

Methodological Challenges and Solutions

Q. How to reconcile discrepancies in this compound’s cell permeability across in vitro vs. in vivo models?

- Log P optimization : Balance hydrophobic (alkyl) and hydrophilic (PEG) linker segments to enhance membrane permeability while avoiding excessive lipophilicity .

- Protease-resistant motifs : Incorporate D-amino acids or polyethylene glycol spacers to reduce enzymatic cleavage .

- Tissue-specific E3 ligases : Exploit E3 ligases with restricted expression (e.g., VHL in hypoxic tumors) to bypass systemic toxicity .

Q. What in silico tools predict this compound’s impact on ternary complex thermodynamics?

- MM-GBSA calculations to estimate binding free energy contributions of linker-mediated interactions .

- REINVENT/RL models for generative linker design guided by docking scores and synthetic accessibility .

- FFT-based global sampling to map PROTAC-induced POI-E3 ligase interfaces .

Innovative Applications

Q. Can this compound enable dual-target degradation via heterobifunctional E3 ligase recruitment?

Yes, by incorporating bispecific E3 ligands (e.g., CRBN and VHL binders) connected via branched linkers. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。